molecular formula C21H24N2O3 B2745937 2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one CAS No. 210639-71-7

2-(1H-1,3-benzodiazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B2745937
CAS No.: 210639-71-7
M. Wt: 352.434
InChI Key: KZWRHVFPWMKZCD-UHFFFAOYSA-N
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Description

Alpha-(1H-Benzimidazole-2-yl)-2’,4’-dihydroxy-5’-hexylacetophenone is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1H-Benzimidazole-2-yl)-2’,4’-dihydroxy-5’-hexylacetophenone typically involves the condensation of ortho-phenylenediamine with benzaldehydes under oxidative conditions. One common method includes using sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1H-Benzimidazole-2-yl)-2’,4’-dihydroxy-5’-hexylacetophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Alpha-(1H-Benzimidazole-2-yl)-2’,4’-dihydroxy-5’-hexylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(1H-Benzimidazole-2-yl)-2’,4’-dihydroxy-5’-hexylacetophenone involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms . Its antiparasitic activity is attributed to its ability to disrupt the metabolic processes of parasites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(1H-Benzimidazole-2-yl)-2’,4’-dihydroxy-5’-hexylacetophenone stands out due to its unique combination of a benzimidazole core with a dihydroxy hexylacetophenone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-3-4-5-8-14-11-15(19(25)12-18(14)24)20(26)13-21-22-16-9-6-7-10-17(16)23-21/h6-7,9-12,24-25H,2-5,8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWRHVFPWMKZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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